molecular formula C23H23N3O5S B3947327 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Cat. No. B3947327
M. Wt: 453.5 g/mol
InChI Key: ANLKJLAPPDIXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.

Mechanism of Action

1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine inhibits chloride channels by binding to a specific site on the channel protein. The binding of this compound induces a conformational change in the channel protein, which prevents chloride ions from passing through the channel pore. This compound has been shown to be a non-specific inhibitor of chloride channels, as it can block multiple types of chloride channels.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the type of chloride channel it inhibits. For example, this compound has been shown to inhibit CFTR channels, which are involved in the regulation of salt and water transport in the lungs, pancreas, and other organs. Inhibition of CFTR channels by this compound can lead to a decrease in mucus secretion and an increase in airway surface liquid volume, which may be beneficial in the treatment of cystic fibrosis. This compound has also been shown to inhibit Ca-activated Cl channels, which are involved in the regulation of smooth muscle contraction and neuronal signaling.

Advantages and Limitations for Lab Experiments

1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several advantages as a research tool, including its potency, specificity, and ease of synthesis. However, there are also some limitations to its use. This compound is a non-specific inhibitor of chloride channels, and its effects may be influenced by the type of channel being studied. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of more specific inhibitors of chloride channels, which may have fewer off-target effects than this compound. Another area of interest is the use of this compound in the treatment of cystic fibrosis and other diseases that involve dysfunction of chloride channels. Finally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on different types of chloride channels.

Scientific Research Applications

1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has been widely used in scientific research, particularly in the field of ion channel research. The compound is a potent inhibitor of chloride channels and has been shown to block various chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, Ca-activated Cl channels, and volume-regulated anion channels. This compound has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, epithelial transport, and neuronal signaling.

properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c27-26(28)20-9-11-23(12-10-20)32(29,30)25-15-13-24(14-16-25)18-19-5-4-8-22(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLKJLAPPDIXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.